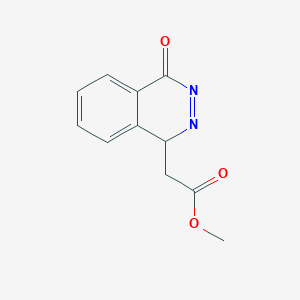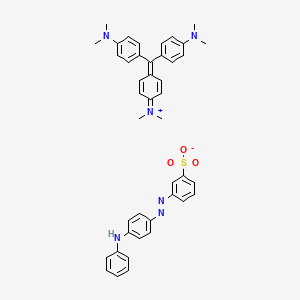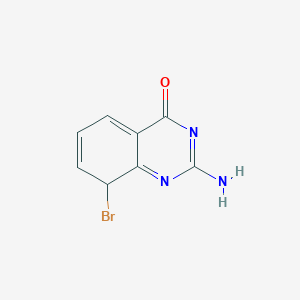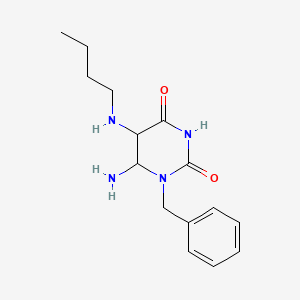![molecular formula C19H21ClN4O B12343823 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride CAS No. 1038915-62-6](/img/structure/B12343823.png)
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is crucial in the repair of DNA damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Aplicaciones Científicas De Investigación
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes, particularly DNA repair mechanisms.
Medicine: It is being investigated as a potential therapeutic agent for treating cancers with BRCA mutations due to its PARP inhibitory activity.
Industry: The compound’s properties make it useful in developing new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves its inhibition of PARP enzymes. These enzymes play a critical role in repairing single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This makes it particularly effective against cancers with BRCA mutations, which are already deficient in DNA repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): This compound also inhibits PARP and has shown efficacy in treating BRCA-mutant cancers.
Indazole derivatives: These compounds share the indazole core and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is unique due to its specific configuration and the presence of the piperidinyl group, which enhances its binding affinity to PARP enzymes. This specificity makes it a promising candidate for targeted cancer therapies .
Propiedades
Número CAS |
1038915-62-6 |
|---|---|
Fórmula molecular |
C19H21ClN4O |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m0./s1 |
Clave InChI |
YXYDNYFWAFBCAN-UQKRIMTDSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
SMILES canónico |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


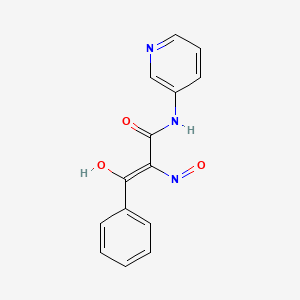

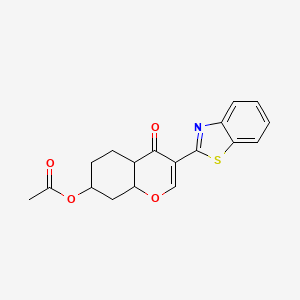
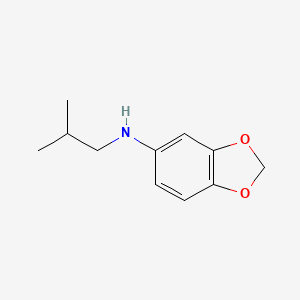
![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12343778.png)
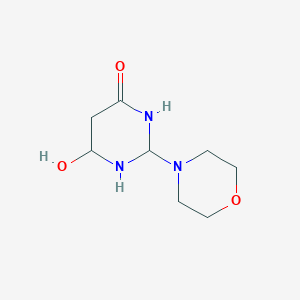
![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)
